Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

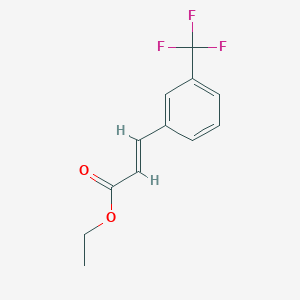

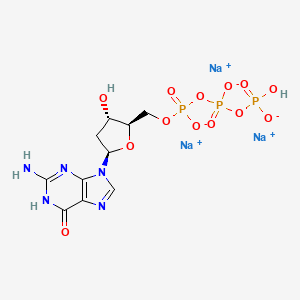

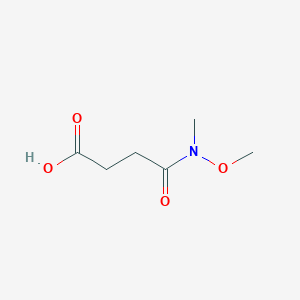

Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate is a chemical compound with the molecular formula C12H11F3O2 . It is also known by its IUPAC name, ethyl (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate .

Synthesis Analysis

The synthesis of compounds similar to Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .Molecular Structure Analysis

The molecular structure of Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate consists of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an acrylate ester group .Aplicaciones Científicas De Investigación

Transesterification of Ethylene and Alkyl Acrylate Copolymers : Ethyl acrylate, including Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate, has been studied for its reactivity in transesterification processes. These processes are crucial in polymer manufacturing, altering polymer properties for specific applications (Hu & Lambla, 1994).

Binding to Glutathione and Protein : Ethyl acrylate's interaction with biological molecules like glutathione and protein has been studied, which is significant in understanding its toxicological profile and metabolism in biological systems (Potter & Tran, 1992).

Applications in Wittig–SNAr Reactions : Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate has been used in Wittig–SNAr reactions, serving as an intermediate for synthesizing compounds like aurora 2 kinase inhibitors (Xu et al., 2015).

Synthetic Applications as a Building Block : It has been employed as a building block for introducing difluoromethene subunits into new hydroxy esters, demonstrating its versatility in synthetic organic chemistry (Peng, Zhao, & Zhu, 2006).

Direct Peroxygenation of Olefinic Compounds : Its role in the direct peroxygenation of olefinic compounds has been explored, which is relevant in the synthesis of various organic compounds (Isayama, 1990).

Solid-Phase Synthesis of Substituted Acrylates : Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate has been used in the solid-phase synthesis of substituted acrylates, important for the creation of diverse acrylate polymers (Qi, 1989).

Synthesis of Derivatives via Knoevenagel Condensation : Its derivatives have been synthesized via Knoevenagel condensation, a critical reaction in organic chemistry for the formation of carbon-carbon bonds (Anselmi, Blazejewski, & Wakselman, 2001).

Synthesis of Tetrahydroisoxazolo Derivatives : Research shows its use in synthesizing tetrahydroisoxazolo derivatives, which can be critical in medicinal chemistry (Bourke & Heaney, 1995).

Propiedades

IUPAC Name |

ethyl (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O2/c1-2-17-11(16)7-6-9-4-3-5-10(8-9)12(13,14)15/h3-8H,2H2,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEFFHZPTOFBED-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-β-D-ribofuranosyl]-1H-pyrazole-3-carbo](/img/no-structure.png)

![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B1142207.png)